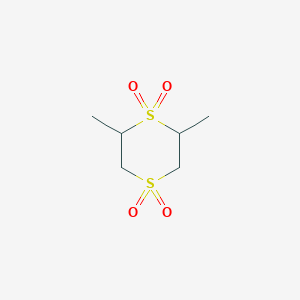
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide is an organosulfur compound with the molecular formula C6H12O4S2. This compound is a derivative of 1,4-dithiane, which is a six-membered ring containing two sulfur atoms at the 1 and 4 positions. The addition of methyl groups at the 2 and 6 positions and the presence of four oxygen atoms as tetraoxide groups make this compound unique.
Méthodes De Préparation
The synthesis of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide typically involves the oxidation of 2,6-dimethyl-1,4-dithiane. The parent compound, 1,4-dithiane, can be synthesized by the alkylation of 1,2-ethanedithiol with 1,2-dibromoethane . The oxidation process to form the tetraoxide derivative can be achieved using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Analyse Des Réactions Chimiques
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or thiols.
Substitution: The methyl groups at the 2 and 6 positions can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide has several applications in scientific research:
Biology: The compound’s unique structure allows it to be used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to undergo various chemical transformations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include sulfur-containing biomolecules and enzymes involved in redox processes. The pathways involved in its action are related to the formation and cleavage of sulfur-oxygen bonds .
Comparaison Avec Des Composés Similaires
1,4-Dithiane, 2,6-dimethyl-, 1,1,4,4-tetraoxide can be compared to other similar compounds such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung reactions.
1,4-Dithiane: The parent compound, which lacks the methyl and tetraoxide groups, making it less reactive.
2,3-Dihydro-1,4-dithiins: These compounds have similar sulfur-containing ring structures but differ in their oxidation states and reactivity. The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
112401-28-2 |
|---|---|
Formule moléculaire |
C6H12O4S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2,6-dimethyl-1,4-dithiane 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H12O4S2/c1-5-3-11(7,8)4-6(2)12(5,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CFJQMGDGBFDFHE-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)CC(S1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


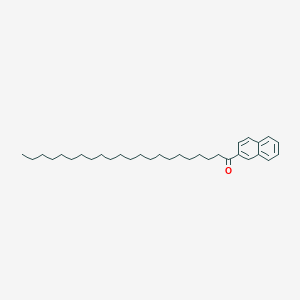
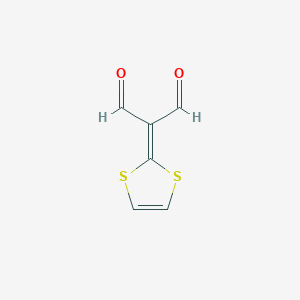

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
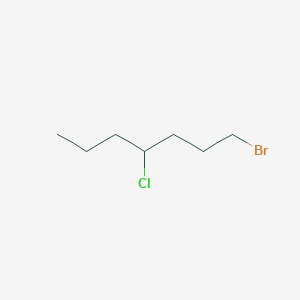
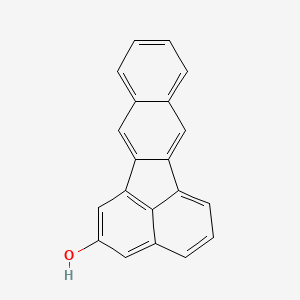
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
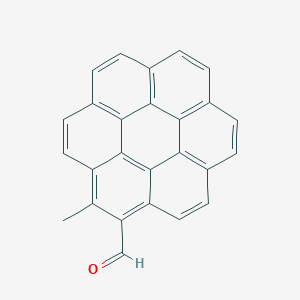
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
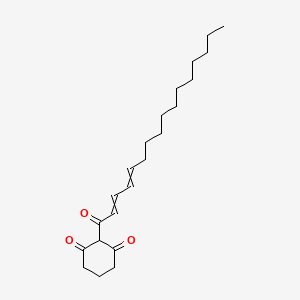
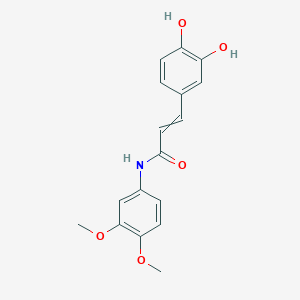
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

